molecular formula C18H21N3O B3033466 (E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1024823-08-2

(E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B3033466
CAS No.: 1024823-08-2
M. Wt: 295.4 g/mol
InChI Key: QRTPZXZLQCYUOQ-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine is a synthetic organic compound belonging to the cinnoline family. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a 4-methylphenyl group attached to a cinnoline core. The compound’s distinct structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine typically involves a multi-step process One common method includes the reaction of 4-methylbenzaldehyde with ethylamine to form an imine intermediate This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the cinnoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives of the cinnoline core.

    Reduction: Reduced forms of the cinnoline compound.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

(E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its cinnoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-ethoxy-7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-21-18-10-13(3)9-17-15(18)11-16(19-20-17)14-7-5-12(2)6-8-14/h5-8,11,13H,4,9-10H2,1-3H3/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTPZXZLQCYUOQ-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NN=C(C=C21)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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